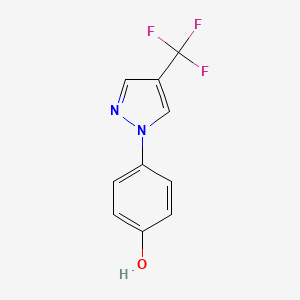

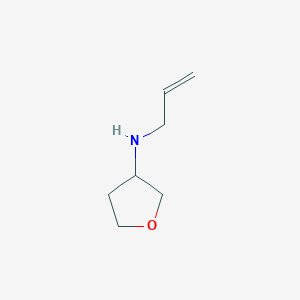

(S)-1-Boc-3-acetylpiperidine

説明

(S)-1-Boc-3-acetylpiperidine is an important synthetic intermediate used in the preparation of various drugs and pharmaceuticals. It is a chiral secondary amine, which is derived from piperidine and is used in a variety of synthetic reactions. It has been used in the synthesis of various drugs, such as analgesics, anticonvulsants, antibiotics, and anti-inflammatory agents. In addition, it is used in the preparation of other compounds, such as amino acids, peptides, and carbohydrates.

科学的研究の応用

Versatile Building Block for Synthesis

(S)-1-Boc-3-acetylpiperidine serves as a versatile building block in the synthesis of compounds with potential for biological activity. A notable application includes its use in the straightforward and scalable synthesis of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, which further facilitates the synthesis of 4-substituted 3-aminopiperidines. These compounds demonstrate high potential for biological activity, highlighting the importance of (S)-1-Boc-3-acetylpiperidine in facilitating complex synthetic processes starting from simple materials like pyridine and benzyl chloride (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Catalysis in Mannich Reactions

Another significant application is in catalysis, where phosphoric acid derivatives of (S)-1-Boc-3-acetylpiperidine are utilized as highly effective catalysts for the direct addition of acetyl acetone to N-Boc-protected arylimines. This process is beneficial for constructing beta-aminoketones under mild conditions, thereby providing an attractive pathway for the synthesis of various phenylglycine derivatives (Uraguchi & Terada, 2004).

DNA Interaction and Anticancer Potential

In the realm of biochemistry, derivatives of (S)-1-Boc-3-acetylpiperidine, such as axially substituted silicon (IV) phthalocyanine and naphthalocyanines with 1-acetylpiperazine units, have been synthesized and studied for their DNA binding, topoisomerases inhibitory, and cytotoxic effects. These studies demonstrate the potential of these compounds as anticancer drugs due to their ability to bind to DNA, inhibit topoisomerase enzymes, and show cytotoxicity against various carcinoma cell lines (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).

Intermediate for Metabolic Modulators

Furthermore, (S)-1-Boc-3-acetylpiperidine is pivotal in the synthesis of GLP-1 receptor agonists, such as Boc5, which has shown to restore glycemic control and induce weight loss in diet-induced obese mice. This application underscores its value in developing therapeutic agents targeting obesity and diabetes through non-peptidic GLP-1R agonism (He, Su, Gao, Johansson, Liu, Wu, Liao, Young, Bártfai, & Wang, 2010).

Catalytic Inhibition of Human Topoisomerases

Additionally, acetyl derivatives of boswellic acids, synthesized utilizing (S)-1-Boc-3-acetylpiperidine, have been identified as novel inhibitors of human topoisomerases I and IIalpha. These findings are crucial for the development of effective cytotoxic agents acting through the inhibition of topoisomerase activity, providing a novel approach to cancer therapy (Syrovets, Büchele, Gedig, Slupsky, & Simmet, 2000).

特性

IUPAC Name |

tert-butyl (3S)-3-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDISJMZFQAYKG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-3-acetylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)

![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)